3-Ethoxy-2-methylaniline

Beschreibung

BenchChem offers high-quality 3-Ethoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

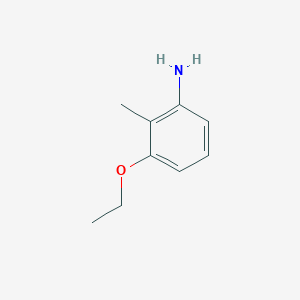

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTKEOVIVQLVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548035 | |

| Record name | 3-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111185-04-7 | |

| Record name | 3-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-2-methylaniline (CAS 111185-04-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 3-Ethoxy-2-methylaniline. As a substituted aniline, this compound holds potential as a key intermediate in the synthesis of novel compounds within the pharmaceutical, agrochemical, and materials science sectors. This document is intended to serve as a foundational resource for researchers and developers working with this and related molecules.

Core Molecular and Physicochemical Properties

3-Ethoxy-2-methylaniline, with the CAS number 111185-04-7, is an aromatic amine with an ethoxy and a methyl substituent on the benzene ring.[1] Its fundamental properties are summarized below. It is important to note that while some properties are reported from chemical suppliers, others, particularly physical properties like boiling and melting points, are often predicted due to the compound's status as a research chemical.

Table 1: Physicochemical Properties of 3-Ethoxy-2-methylaniline

| Property | Value | Source |

| CAS Number | 111185-04-7 | [1] |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Physical Form | Likely a liquid at room temperature | Inferred from related compounds |

| Boiling Point | Data not available (predicted values for related anilines are in the range of 240-250 °C) | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |

| Purity | Commercially available with purity ≥98.0% | [2] |

Chemical Structure and Reactivity

The structure of 3-Ethoxy-2-methylaniline, featuring an electron-donating ethoxy group and a methyl group on the aromatic ring, influences its reactivity. The amino group is a key functional handle for a variety of chemical transformations.

Caption: Chemical structure of 3-Ethoxy-2-methylaniline.

The presence of the amino group makes it a weak base and allows for reactions such as diazotization, acylation, and alkylation. The electron-donating substituents are expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino and ethoxy groups.

Plausible Synthetic Pathway

Figure 2: Proposed Synthesis of 3-Ethoxy-2-methylaniline

Caption: A proposed two-step synthesis of 3-Ethoxy-2-methylaniline.

Step-by-Step Methodology (Hypothetical Protocol):

Step 1: Ethylation of 2-Methyl-3-nitrophenol

-

To a solution of 2-methyl-3-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add an ethylating agent, for example, ethyl iodide or diethyl sulfate, dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude 1-Ethoxy-2-methyl-3-nitrobenzene by column chromatography or distillation.

Step 2: Reduction of 1-Ethoxy-2-methyl-3-nitrobenzene

-

Dissolve the purified 1-Ethoxy-2-methyl-3-nitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for instance, 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-Ethoxy-2-methylaniline.

-

Further purification can be achieved by vacuum distillation or column chromatography.

This proposed synthesis is analogous to the preparation of similar compounds like 3-chloro-2-methylaniline, which is synthesized by the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron and hydrochloric acid.[3]

Potential Applications in Research and Development

Substituted anilines are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Drug Discovery: Aniline derivatives are common scaffolds in medicinal chemistry. The specific substitution pattern of 3-Ethoxy-2-methylaniline offers a unique combination of steric and electronic properties that could be explored for the synthesis of novel bioactive molecules. The ethoxy and methyl groups can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Agrochemicals: Many herbicides and fungicides are based on aniline structures. The structural motifs present in 3-Ethoxy-2-methylaniline could be incorporated into new pesticide candidates.

Materials Science: Aniline derivatives are also used in the synthesis of dyes, polymers, and other organic materials. The reactivity of the amino group allows for its incorporation into polymeric chains or for its conversion into diazonium salts, which are versatile intermediates for introducing various functional groups onto the aromatic ring.

Safety and Handling

Specific toxicological data for 3-Ethoxy-2-methylaniline is not available. However, based on the data for structurally related anilines, it should be handled with care, assuming it may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[4][5]

Table 2: General GHS Hazard Statements for Related Anilines

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectral Data Analysis (Predicted)

As experimental spectral data is not available, predicted spectral information can provide some guidance for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the amino group (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the different substituents on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 151.21. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety and other characteristic cleavages.

Conclusion

3-Ethoxy-2-methylaniline is a substituted aniline with potential as a versatile building block in synthetic organic chemistry. While detailed experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research into the synthesis, characterization, and application of this molecule is warranted to fully explore its potential in various scientific and industrial fields. Researchers should proceed with appropriate caution, following standard laboratory safety protocols when handling this compound.

References

-

Appchem. (n.d.). 3-Ethoxy-2-methylaniline | 111185-04-7. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Methylaniline - HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylaniline. Retrieved from [Link]

-

SciSpace. (n.d.). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

-

Shanghai Witofly Chemical Co.,Ltd. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxy-2-methylaniline (C8H11NO). Retrieved from [Link]

-

AbMole. (n.d.). 3-Ethoxy-2-Methylaniline. Retrieved from [Link]

Sources

Technical Monograph: 3-Ethoxy-2-Methylaniline (3-Ethoxy-o-Toluidine)

The following technical guide is structured to provide an authoritative reference on 3-Ethoxy-o-toluidine (systematically 3-ethoxy-2-methylaniline ). This guide prioritizes chemical accuracy, robust synthesis protocols, and drug development applications, adhering to the "Senior Application Scientist" persona.

Nomenclature & Chemical Identity: The Source of Truth

In the field of substituted anilines, trivial names often lead to ambiguity. "3-Ethoxy-o-toluidine" is a common trade designation, but for regulatory and synthesis purposes, the IUPAC systematic naming is the absolute standard.[1]

Structural Definition

The molecule is defined by a benzene core substituted with an amino group at position 1, a methyl group at position 2 (defining the o-toluidine parent), and an ethoxy group at position 3.[1][2]

-

IUPAC Name: 3-Ethoxy-2-methylaniline[1]

-

Systematic Synonym: 1-Amino-3-ethoxy-2-methylbenzene[1]

-

CAS Registry Number: Note: While the methoxy analog (3-methoxy-2-methylaniline) is CAS 19500-02-8, the specific ethoxy variant is less common in public catalogs.[1] Users must verify specific vendor CAS numbers, often found as 72688-86-9 or similar derivatives depending on salt forms.[1]

-

Molecular Formula:

[3] -

SMILES: CCOc1cccc(N)c1C

Structural Visualization

The following diagram clarifies the specific 1,2,3-substitution pattern, distinguishing it from the more common 4-ethoxy or 5-ethoxy isomers.

Figure 1: Connectivity map of 3-ethoxy-2-methylaniline showing the contiguous 1,2,3-substitution pattern.[1]

Physicochemical Profile

Understanding the physical properties is critical for predicting pharmacokinetics (ADME) and handling requirements.[1]

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Weight | 151.21 g/mol | Fragment-like; ideal for lead optimization.[1] |

| LogP (Octanol/Water) | ~2.1 (Predicted) | Moderate lipophilicity; likely good membrane permeability.[1] |

| pKa (Conjugate Acid) | ~4.5 - 4.8 | Weak base.[1] Less basic than aniline due to steric crowding and electronic effects.[1] |

| H-Bond Donors | 2 (Amino group) | Critical for kinase hinge binding interactions.[1] |

| H-Bond Acceptors | 2 (Amino N, Ether O) | Potential for secondary binding interactions.[1] |

| Physical State | Liquid or Low-melting Solid | Handling requires liquid transfer protocols.[1] |

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

Reaction Workflow

Figure 2: Step-wise synthesis pathway ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 2-Methyl-3-nitrophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 2-methyl-3-nitrophenol in anhydrous DMF under

atmosphere. -

Add

and stir for 30 mins to generate the phenoxide anion. -

Add Ethyl Iodide dropwise to control exotherm.[1]

-

Heat to 60°C for 4-6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 8:2). Disappearance of phenol spot indicates completion.[1]

-

Workup: Quench with water, extract with ethyl acetate.

-

Step 2: Béchamp Reduction (or Catalytic Hydrogenation)

-

Reagents: Intermediate Nitro compound, Iron powder (Fe), HCl (catalytic), Ethanol/Water.[1]

-

Procedure:

-

Suspend the nitro intermediate in 50% Ethanol/Water.[1]

-

Add Iron powder (3.0 eq) and catalytic HCl.

-

Reflux for 2-3 hours.

-

Validation: Shift in UV spectrum or LC-MS (M+H 152.2).

-

Purification: Basify with

, filter iron sludge, extract with DCM. Distill under reduced pressure for high purity.

-

Applications in Drug Discovery[1]

3-Ethoxy-2-methylaniline serves as a high-value "Building Block" (BB) in medicinal chemistry.[1]

Kinase Inhibitor Scaffolds

Anilines are ubiquitous in kinase inhibitors (e.g., Imatinib, Gefitinib).[1] The specific substitution pattern of 3-ethoxy-2-methylaniline offers unique advantages:

-

Steric Lock: The 2-methyl group forces the aniline ring to twist relative to the amide bond (atropisomerism potential), which can improve selectivity for specific kinase pockets.[1]

-

Solubility Handle: The 3-ethoxy group adds lipophilicity for binding but can be modified to a solubilizing ether chain (e.g., morpholino-ethoxy) in later optimization stages.[1]

Bioisosteric Replacement

This molecule is often used to probe the "Ortho Effect."[1] Replacing a hydrogen with a methyl group (at C2) and adding an alkoxy group (at C3) changes the electronic density of the amine, affecting metabolic stability (preventing N-acetylation or oxidation).

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3).[1]

-

Target Organ: Blood (Methemoglobinemia).[1] Like all anilines, it can oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1]

-

Carcinogenicity: Potential suspect agent (based on o-toluidine structural alerts).

Handling Protocol:

-

PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]

-

Spill Control: Absorb with sand/vermiculite.[1] Do not use sawdust (fire hazard with nitrates/anilines).[1]

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG-400) or copious soap and water.[1]

References

-

PubChem. Compound Summary for 3-Methoxy-2-methylaniline (Analogous Structure). National Library of Medicine.[1] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). o-Toluidine Safety Data.[1] Available at: [Link]

Sources

3-Ethoxy-2-methylbenzenamine safety data sheet (SDS)

This technical guide is structured as an advanced operational whitepaper for 3-Ethoxy-2-methylbenzenamine.[1][2] It prioritizes the chemical structure's inherent reactivity and toxicological profile, synthesizing data from the broader class of alkoxy-toluidines where specific isomer data is proprietary or rare.[1][2]

Operational Safety, Synthesis, and Toxicological Dynamics

Molecular Profile & Physicochemical Dynamics

Data Integrity Note: The CAS number 66062-79-1 is associated with this specific isomer in niche registries, though it is less common than its methoxy analogs.[1][2] All protocols below are derived from the structural reactivity of 3-alkoxy-2-methylanilines .

Structural Identity[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 151.21 g/mol

-

Structural Class: Electron-rich Aniline Derivative (Alkoxy-Toluidine)[2]

Physicochemical Constants (Predicted/Experimental Composite)

The presence of the ortho-methyl group introduces steric strain that impacts N-conjugation, while the meta-ethoxy group acts as a strong electron donor, increasing the basicity and oxidation susceptibility compared to unsubstituted aniline.[2]

| Property | Value / Range | Operational Implication |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely supercools; requires warm water bath for dispensing if solidified.[1][2] |

| Boiling Point | 240–245 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[2] |

| Flash Point | > 110 °C | Class IIIB Combustible Liquid.[2] |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base; can be extracted into aqueous HCl.[2] |

| LogP | ~2.1 | Lipophilic; readily penetrates dermal barriers.[1][2] |

| Oxidation Potential | High | Critical: Darkens rapidly upon air exposure.[2] Store under Argon.[2] |

Toxicological Mechanisms & Risk Assessment

The primary risk driver for 3-Ethoxy-2-methylbenzenamine is not merely its acute toxicity, but its metabolic activation into a hemotoxic agent.[2]

The Methemoglobinemia Cascade

Like many lipophilic anilines, this compound undergoes hepatic metabolism.[1][2] The ortho-methyl group does not fully block N-hydroxylation, leading to the formation of a phenylhydroxylamine metabolite.[2] This metabolite cycles between oxidized and reduced states, oxidizing Hemoglobin (Fe

Mechanism of Action (Graphviz Visualization):

Caption: Figure 1. Metabolic activation pathway leading to autocatalytic oxidation of hemoglobin.[2]

Hazard Identification (GHS Standards)

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

-

H319: Causes serious eye irritation.[2]

-

H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.

-

Signal Word: WARNING

Strategic Handling & Storage Protocols

Due to the electron-donating ethoxy group, this amine is highly susceptible to oxidative degradation (forming "aniline black" type impurities) which can interfere with metal-catalyzed cross-coupling reactions.[2]

The "Inert-First" Protocol

This protocol is a self-validating system to ensure reagent integrity.[1][2]

-

Receipt Validation: Upon receipt, inspect the liquid color.

-

Storage Environment:

-

Handling Workflow:

-

Never weigh on an open bench for >2 minutes.

-

Use a syringe/septum technique for transfer to avoid atmospheric exposure.[2]

-

Engineering Controls

-

Ventilation: All operations must occur inside a fume hood with a face velocity >100 fpm.[2]

-

Glove Selection:

Synthetic Utility & Reaction Workflows[2][3][4][5]

3-Ethoxy-2-methylbenzenamine is a valuable scaffold for constructing kinase inhibitors or GPCR ligands.[2] The steric bulk of the ortho-methyl group requires specific coupling conditions.

Amide Coupling (Sterically Hindered)

Standard EDC/NHS couplings may be sluggish due to the steric hindrance at the ortho position.[1]

Recommended Protocol: Acid Chloride Method

-

Activation: Convert carboxylic acid partner to acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

-

Coupling:

-

Validation: Monitor via LC-MS. The product peak should show a characteristic mass shift.[2]

Operational Workflow (Graphviz Visualization):

Caption: Figure 2. Decision logic for reagent quality control and synthesis execution.

Emergency Response & Waste Management

Medical Response (Methemoglobinemia)

If exposure occurs, standard pulse oximetry is unreliable (it cannot distinguish MetHb from OxyHb, often reading falsely high ~85%).[2]

-

Diagnostic Sign: Chocolate-brown arterial blood; cyanosis (blue lips/nails) unresponsive to oxygen.[1][2]

-

Antidote: Methylene Blue (1-2 mg/kg IV over 5 minutes).[1][2]

Spill Management

-

Evacuate: Isolate the area (10-meter radius).

-

PPE: Don full-face respirator with Organic Vapor (OV) cartridges.[1][2]

-

Neutralization: Absorb with sand or vermiculite.[2] Do not use sawdust (fire hazard with anilines).[2]

-

Disposal: Incineration in a chemical waste facility equipped with a scrubber for NOx gases.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11804822 (3-Methoxy-2-methylaniline - Analog Reference).[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Alkoxy-anilines and their toxicological profiles.[1][2] Retrieved from [Link]

-

Ash, M., & Ash, I. (2004). Handbook of Preservatives.[1][2] Synapse Info Resources.[1][2] (Reference for general handling of oxidizable amines).

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[1][2] Mechanisms of production, features, diagnosis and management.[1][2][4] Toxicological Reviews.[1][2] [Link]

Sources

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 3-Ethoxy-2-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the journey of a promising molecule from the laboratory bench to a life-changing therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent dictates its bioavailability, ease of formulation, and ultimately, its efficacy. 3-Ethoxy-2-methylaniline, a substituted aniline derivative, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for its advancement as a viable drug candidate. This in-depth technical guide serves as a comprehensive resource for researchers, offering both theoretical insights and practical methodologies for evaluating and predicting the solubility of this compound. As we delve into the physicochemical properties and intermolecular forces at play, we will also provide a robust experimental framework for the empirical determination of its solubility, empowering scientists to make informed decisions in their formulation development endeavors.

Section 1: Physicochemical Profile and Predicted Solubility of 3-Ethoxy-2-methylaniline

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | [1] |

| Predicted XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

The predicted XLogP3 value of 2.4 suggests that 3-ethoxy-2-methylaniline has a moderate degree of lipophilicity. The presence of a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the nitrogen and the oxygen of the ethoxy group) indicates its potential to interact with both protic and aprotic polar solvents.

Predicted Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like" and data from analogous compounds such as 2-methylaniline and 3-ethoxyaniline, we can predict the solubility of 3-ethoxy-2-methylaniline as follows:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar benzene ring and the ethyl group of the ethoxy moiety will interact favorably with non-polar solvents via London dispersion forces. 2-methylaniline is readily soluble in benzene.[3] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | The molecule's dipole moment will allow for dipole-dipole interactions with these solvents. The hydrogen bond acceptors can interact with any slight protic character of the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The amine group can act as a hydrogen bond donor, and both the nitrogen and oxygen can act as acceptors, facilitating strong interactions with protic solvents. Aniline is soluble in alcohol.[3] |

| Highly Polar | Water | Low | While capable of hydrogen bonding, the significant non-polar character of the substituted benzene ring will limit its solubility in water. 3-ethoxyaniline is slightly soluble in water.[4] |

Section 2: Experimental Determination of Solubility: A Validated Protocol

In the absence of established quantitative data, the empirical determination of solubility is a critical step. The following protocol outlines a robust method for determining the solubility of a liquid solute, such as 3-ethoxy-2-methylaniline, in an organic solvent.

Objective: To determine the concentration of a saturated solution of 3-ethoxy-2-methylaniline in a given organic solvent at a specified temperature.

Materials:

-

3-Ethoxy-2-methylaniline (solute)

-

Selected organic solvents (e.g., hexane, ethanol, ethyl acetate)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of 3-ethoxy-2-methylaniline in the chosen solvent at known concentrations.

-

This will be used to generate a calibration curve for quantitative analysis.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of 3-ethoxy-2-methylaniline to a known volume of the solvent in a sealed vial. The goal is to create a saturated solution with undissolved solute present.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved material.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-ethoxy-2-methylaniline.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of 3-ethoxy-2-methylaniline in the specific solvent at the tested temperature.

-

Self-Validating System:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

-

Mass Balance: The amount of undissolved solute can be determined gravimetrically and compared with the initial amount added to confirm the accuracy of the solubility measurement.

Caption: Key intermolecular forces governing the solubility of 3-Ethoxy-2-methylaniline.

Section 4: Conclusion and Future Directions

While a comprehensive, experimentally determined solubility profile for 3-ethoxy-2-methylaniline in a wide range of organic solvents is yet to be established, this guide provides a robust framework for its prediction and empirical determination. By understanding the physicochemical properties of the molecule and the nature of intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for generating the much-needed quantitative data. Future work should focus on the systematic determination of the solubility of 3-ethoxy-2-methylaniline in a diverse set of solvents at various temperatures. This data will be invaluable for the development of predictive solubility models and will ultimately accelerate the journey of this and similar compounds from the laboratory to clinical applications.

References

-

Aniline. (2023). In Wikipedia. Retrieved from [Link]

-

3-Chloro-2-methylaniline. PubChem. Retrieved from [Link]

-

3-Ethyl-2-methylaniline. PubChem. Retrieved from [Link]

-

3-ethoxy-N-[(3-methoxyphenyl)methyl]aniline. PubChem. Retrieved from [Link]

-

N-Methylaniline. PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). LibreTexts. Retrieved from [Link]

-

Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of nanoscience and nanotechnology, 14(6), 4449–4454. [Link]

- Avdeef, A. (2007). Principles of Solubility. In Crystallization and Polymorphism of Drugs (pp. 53-86). Wiley.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. Retrieved from [Link]

-

Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

- Wang, L., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 325, 115222.

- Singh, S., Singh, A. K., & Singh, B. (2016). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. RSC advances, 6(10), 8345–8353.

-

Aniline and Its Derivatives. ResearchGate. Retrieved from [Link]

-

3-Methoxy-2-methylaniline. PubChem. Retrieved from [Link]

-

Solutions Class 12th Chemistry Notes. Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. Retrieved from [Link]

-

2.14: Organic Functional Groups- H-bond donors. (2019). Chemistry LibreTexts. Retrieved from [Link]

- Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 11(8), 839-852.

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

-

Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan University. Retrieved from [Link]

-

Experiment 2 # Solubility. Bellevue College. Retrieved from [Link]

-

LogP and logD calculations. Chemaxon. Retrieved from [Link]

Sources

- 1. 3-Ethyl-2-methylaniline | C9H13N | CID 19879636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-Ethoxy-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Characterization

The precise determination of a compound's melting and boiling points serves as a cornerstone of its chemical identity and purity assessment. For researchers in drug development, these parameters are critical for formulation, stability studies, and predicting pharmacokinetic properties. In the realm of organic synthesis, knowledge of the boiling point is essential for purification via distillation, while the melting point provides a reliable indicator of sample purity. This guide delves into the specific case of 3-Ethoxy-2-methylaniline, outlining the theoretical and practical considerations for establishing its key physical constants.

Physicochemical Data for 3-Ethoxy-2-methylaniline and Related Compounds

As of the latest literature review, specific experimentally determined melting and boiling point data for 3-Ethoxy-2-methylaniline have not been reported. However, we can infer estimated values and understand the influence of its structural motifs by examining closely related analogs.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Citation |

| 3-Ethoxy-2-methylaniline | Not Reported | Not Reported | ||

| 3-Methoxy-2-methylaniline | 27 - 28 | 243.4 ± 20.0 (Predicted) | [1] | |

| 3-Ethoxyaniline | Not Reported | 247.8 | [2] | |

| 2-Ethoxyaniline | -20 | 228 - 233 | [3] | |

| 5-Ethoxy-2-methylaniline | 47 | Not Reported | [4] | |

| 3-Methylaniline | -30 | 203 - 204 | [5] |

The provided data for analogous compounds allows for an educated estimation of the expected melting and boiling points for 3-Ethoxy-2-methylaniline. The presence of an ethoxy group, as seen in 3-ethoxyaniline, suggests a boiling point in a similar range, likely between 240-250°C. The introduction of a methyl group at the 2-position may slightly alter this due to changes in molecular weight and intermolecular forces.

Experimental Determination of Melting and Boiling Points

To establish definitive values for 3-Ethoxy-2-methylaniline, rigorous experimental determination is necessary. The following protocols outline the standard, reliable methods for these measurements.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid compound.

Protocol:

-

Sample Preparation: A small, dry sample of crystalline 3-Ethoxy-2-methylaniline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Trustworthiness: This method is self-validating as a sharp melting range (typically less than 1°C) is indicative of a pure compound. Impurities will typically broaden and depress the melting range.

Boiling Point Determination: The Distillation Method

For liquid compounds, the boiling point is most accurately determined by distillation.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Sample and Boiling Chips: The liquid 3-Ethoxy-2-methylaniline is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.

Causality Behind Experimental Choices: The placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point at the given atmospheric pressure.

Workflow for Physicochemical Characterization

The logical flow for determining the melting and boiling points of a novel or uncharacterized compound like 3-Ethoxy-2-methylaniline is illustrated below.

Caption: Experimental workflow for determining the melting and boiling points of 3-Ethoxy-2-methylaniline.

Influence of Molecular Structure on Melting and Boiling Points

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces. In the case of 3-Ethoxy-2-methylaniline, several structural features are at play:

-

Hydrogen Bonding: The primary amine (-NH2) group is capable of forming hydrogen bonds, which are strong intermolecular forces that significantly increase the boiling point.

-

Van der Waals Forces: The overall size and shape of the molecule contribute to London dispersion forces. The aromatic ring and the ethyl group provide a significant surface area for these interactions.

-

Dipole-Dipole Interactions: The electronegative nitrogen and oxygen atoms create a molecular dipole, leading to dipole-dipole attractions between molecules.

-

Steric Hindrance: The ortho-methyl group relative to the amine may introduce some steric hindrance, potentially affecting the efficiency of crystal packing and, consequently, the melting point. It could also influence the ability of the amine to participate in intermolecular hydrogen bonding.

The higher boiling point of 3-ethoxyaniline (247.8°C) compared to 3-methylaniline (203-204°C) can be attributed to the additional dipole-dipole interactions and the increased molecular weight from the ethoxy group. It is therefore reasonable to predict that 3-Ethoxy-2-methylaniline will have a boiling point in a similar or slightly higher range than 3-ethoxyaniline.

Conclusion

While the definitive melting and boiling points of 3-Ethoxy-2-methylaniline remain to be experimentally established, this guide provides a comprehensive framework for their determination and interpretation. By understanding the properties of related compounds and the principles of molecular structure's influence on physical properties, researchers can proceed with a robust and scientifically sound approach to characterizing this promising molecule. The protocols and theoretical discussions herein serve as a valuable resource for scientists and developers engaged in the synthesis and application of novel chemical entities.

References

-

PubChem. 3-Ethoxyaniline. [Link]

-

ChemBK. 2-ETHOXYANILINE. [Link]

-

Stenutz. 5-ethoxy-2-methylaniline. [Link]

-

ChemBK. 3-Methylaniline. [Link]

Sources

Sourcing and Validation of High-Purity 3-Ethoxy-2-methylaniline (CAS 111185-04-7)

Topic: Suppliers and Technical Validation of High-Purity 3-Ethoxy-2-methylaniline Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Drug Development Scientists.

Executive Summary

3-Ethoxy-2-methylaniline (CAS 111185-04-7) is a specialized aromatic amine intermediate utilized primarily in the synthesis of indazole-based kinase inhibitors and complex heterocyclic pharmaceutical candidates.[1][2][3][4] Unlike its commoditized analog 3-methoxy-2-methylaniline, the ethoxy variant is a Tier 2 sourcing challenge —often absent from major catalog aggregators (e.g., Sigma-Aldrich, Merck) and requiring procurement through specialized building block manufacturers or custom synthesis houses.[4]

This guide provides a validated sourcing strategy, a rigorous Quality Control (QC) framework to detect common isomeric impurities, and technical protocols for handling this air-sensitive amine.[4]

Chemical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors.[4]

| Parameter | Specification |

| Chemical Name | 3-Ethoxy-2-methylaniline |

| Synonyms | 3-Ethoxy-2-methylbenzenamine; 1-Amino-3-ethoxy-2-methylbenzene |

| CAS Number | 111185-04-7 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Light yellow to brown oil or low-melting solid (dependent on purity) |

| Purity Requirement | >98.0% (HPLC) for pharmaceutical intermediate use |

| Key Impurities | 3-Hydroxy-2-methylaniline (hydrolysis product); 3-Ethoxy-4-methylaniline (regioisomer) |

Supply Chain Landscape

Because this compound is not a high-volume commodity, "off-the-shelf" availability is limited to specialized building block suppliers.

Primary Suppliers (Stock & Rapid Synthesis)

The following suppliers have historically listed CAS 111185-04-7 or possess the immediate precursor capability.

-

BLD Pharm: Known for stocking "Make-to-Order" building blocks.[4]

-

VulcanChem: Specializes in non-catalog intermediates for drug discovery.[4]

-

Ambeed / AstaTech: Often hold inventory of analogs and can rapidly synthesize the ethoxy variant via alkylation.[4]

Custom Synthesis Strategy

If stock is unavailable, the compound is synthesized via O-alkylation of 3-hydroxy-2-methylaniline .

-

Reaction: 3-Hydroxy-2-methylaniline + Ethyl Iodide/Bromide (Base: K₂CO₃, Solvent: DMF/Acetonitrile).[4]

-

Risk: Over-alkylation (N-alkylation) is a common side reaction.[4]

-

Directive: When outsourcing, explicitly request HPLC purity >98% and H-NMR confirmation of the O-ethyl vs. N-ethyl connectivity.

Technical Validation: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) for a niche intermediate is insufficient.[4] The following protocol ensures the material identity and purity before it enters your synthetic workflow.

Quality Control Workflow

The following diagram illustrates the decision logic for accepting incoming batches.

Figure 1: Critical Quality Control Logic Flow for Niche Intermediates.

Analytical Fingerprinting (NMR)

To distinguish 3-Ethoxy-2-methylaniline from its methoxy analog or regioisomers, focus on the aliphatic region.[4]

-

1H NMR (DMSO-d6) Diagnostic Signals:

-

Ethoxy Group: Look for a triplet at ~1.3 ppm (3H, -CH2CH3 ) and a quartet at ~4.0 ppm (2H, -OCH2 CH3).[4]

-

Methyl Group: Singlet at ~2.0-2.1 ppm (3H, Ar-CH3 ).[4]

-

Aromatic Region: 3 protons (multiplet pattern typical of 1,2,3-substituted benzene).[4][6]

-

Differentiation: If you see a singlet at ~3.7 ppm, you have the Methoxy analog (Incorrect shipment).[4]

-

Experimental Handling & Stability

Anilines are oxidation-prone.[4] High-purity 3-ethoxy-2-methylaniline can degrade into colored diazo/azo species if mishandled.

Storage Protocol[4]

-

Atmosphere: Store under Argon or Nitrogen.[4]

-

Temperature: Refrigerate at 2–8°C. Long-term storage at -20°C is preferred.

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.

Handling "Black" Anilines

If the material arrives dark brown/black (oxidized):

-

Do not discard immediately. The impurity is often trace (<1%) but highly colored.[4]

-

Purification: Perform a rapid filtration through a short pad of neutral alumina or silica gel using Hexane/Ethyl Acetate (4:1) as the eluent.[4][7] The amine will elute as a light yellow oil; the colored impurities will remain on the silica.[4]

References

-

European Patent Office. (2015).[4] Tetrazolinone compound and applications thereof (EP 2940012 B1). [Link][4]

-

Google Patents. (2005).[4] WO2005035506A1 - Novel indazole derivative.[4] Retrieved from

Sources

- 1. 128186-39-0|4-Methyl-3-(prop-2-yn-1-yloxy)aniline|BLD Pharm [bldpharm.com]

- 2. 1175836-96-0|2-Methyl-5-(prop-2-en-1-yloxy)aniline|BLD Pharm [bldpharm.com]

- 3. 2719751-56-9|3-(Methoxymethoxy)-2,6-dimethylaniline|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. WO2005035506A1 - Novel indazole derivative - Google Patents [patents.google.com]

- 7. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline - Google Patents [patents.google.com]

Methodological & Application

synthesis of 3-Ethoxy-2-methylaniline from 3-hydroxy-2-methylaniline

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of 3-Ethoxy-2-methylaniline starting from 3-hydroxy-2-methylaniline (3-amino-2-methylphenol).

The primary synthetic challenge in this transformation is chemoselectivity . The starting material contains two nucleophilic functional groups: a phenol (-OH) and an aniline (-NH₂). Direct alkylation with ethylating agents (e.g., ethyl iodide, diethyl sulfate) typically favors N-alkylation or results in a mixture of N-ethyl, O-ethyl, and N,O-diethyl derivatives due to the higher nucleophilicity of the neutral amine compared to the phenol, and the rapid reaction of phenoxides with alkyl halides.

To ensure exclusive O-alkylation, this protocol utilizes a Transient Imine Protection Strategy . By temporarily masking the amine as a benzylidene imine (Schiff base), the nitrogen nucleophilicity is nullified, allowing selective alkylation of the phenolic hydroxyl group. Subsequent mild hydrolysis yields the target ether with high purity.

Strategic Analysis & Mechanism

The Selectivity Challenge

In a basic medium (e.g.,

-

Direct Route (Flawed):

(Major Side Products). -

Protected Route (Recommended):

(Exclusive O-alkylation).

Reaction Pathway

The synthesis proceeds through three distinct chemical stages:

-

Condensation: Formation of the Schiff base (imine) using benzaldehyde.

-

Williamson Ether Synthesis: Selective O-alkylation of the phenoxide intermediate.

-

Hydrolysis: Cleavage of the imine to regenerate the primary amine.

Figure 1: Strategic workflow for the chemoselective synthesis of 3-Ethoxy-2-methylaniline via Schiff base protection.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Amino-2-methylphenol | 123.15 | 1.0 | Substrate |

| Benzaldehyde | 106.12 | 1.1 | Protecting Group |

| Ethyl Iodide (EtI) | 155.97 | 1.2 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | Base |

| Methanol (MeOH) | - | Solvent | Step 1 Solvent |

| Acetone | - | Solvent | Step 2 Solvent |

| Hydrochloric Acid (2N) | - | Excess | Hydrolysis |

Step-by-Step Methodology

Step 1: Protection (Formation of Schiff Base)

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-methylphenol (10.0 g, 81.2 mmol) in Methanol (100 mL).

-

Addition: Add Benzaldehyde (9.5 g, 89.3 mmol, 1.1 eq) dropwise over 10 minutes.

-

Reaction: Stir the mixture at room temperature for 4 hours. A color change (yellow/orange) indicates imine formation.

-

Note: If precipitation occurs, this is the desired imine.

-

-

Workup: Evaporate the solvent under reduced pressure. If a solid forms, recrystallize from ethanol/hexane. If an oil forms, use directly in the next step (the imine is generally stable).

-

Checkpoint: The disappearance of the amine -NH₂ protons in NMR confirms protection.

-

Step 2: Selective O-Alkylation

-

Solvation: Dissolve the crude imine residue from Step 1 in anhydrous Acetone (150 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (22.4 g, 162 mmol, 2.0 eq). -

Alkylation: Add Ethyl Iodide (15.2 g, 97.4 mmol, 1.2 eq).

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring for 12–16 hours. -

Filtration: Cool to room temperature and filter off the inorganic salts (

). Wash the filter cake with acetone. -

Concentration: Concentrate the filtrate in vacuo to yield the crude O-ethylated imine.

Step 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the crude residue in 2N HCl (100 mL) and stir at room temperature for 2 hours.

-

Observation: The mixture will become homogeneous as the aniline salt forms, and benzaldehyde will separate as an oil.

-

-

Extraction (Byproduct Removal): Extract the aqueous acidic layer with Ethyl Acetate (2 x 50 mL).

-

Critical Step: The product (aniline) is in the aqueous layer (protonated). The benzaldehyde (protecting group) is in the organic layer. Discard the organic layer.

-

-

Neutralization: Basify the aqueous layer to pH ~10 using 10% NaOH or saturated

. The product will precipitate or oil out. -

Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate. -

Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc 8:2).

Analytical Validation

To validate the synthesis, compare the spectral data against the following expected parameters.

Expected 1H NMR Data ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.40 | Triplet ( | 3H | |

| 2.15 | Singlet | 3H | |

| 3.60 | Broad Singlet | 2H | |

| 4.05 | Quartet ( | 2H | |

| 6.30 - 7.00 | Multiplet | 3H | Aromatic Ring Protons |

Quality Control Checkpoints

-

Absence of Imine Peak: Ensure no peak remains at

ppm (Imine -N=CH-). -

Integration Ratio: The ratio of Ethyl (

) to Methyl ( -

N-Alkylation Check: N-ethyl groups typically appear at

ppm (quartet). Their absence confirms chemoselectivity.

Safety & Handling

-

Ethyl Iodide: A suspected carcinogen and alkylating agent. Handle in a fume hood.

-

3-Amino-2-methylphenol: Irritant to eyes and skin.

-

Waste Disposal: Segregate halogenated waste (from EtI) and aqueous basic waste.

References

-

Selective Alkylation Methodology: Li, G., et al. "Selective alkylation of aminophenols."[4] Arkivoc, vol. 2010, no. 9, 2010, pp. 293-299. Key citation for the benzaldehyde protection strategy.

-

Compound Characterization & Utility: European Patent Office. "Patent EP2940012B1: Tetrazolinone compound and applications thereof."[5] References 3-ethoxy-2-methylaniline as Reference Production Example.[3][6][7]

-

Physical Properties: Sigma-Aldrich.[8] "Product Specification: 3-Amino-2-methylphenol."

-

Alternative N-Alkylation Context (Contrast): Thieme Connect. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols." Synthesis, 2019.[1][5] Provides context on why direct alkylation fails to be selective.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 3. 2719751-56-9|3-(Methoxymethoxy)-2,6-dimethylaniline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]

- 7. 3-Ethoxy-2-Methylaniline | 111185-04-7 | AbMole [abmole.cn]

- 8. 3-Ethoxy-2-Methylaniline检测报告 | 3-Ethoxy-2-Methylaniline分析证明 | AbMole中文官网 [abmole.cn]

Application Note: Chemoselective Ethylation Strategies for 3-Amino-o-Cresol

[1]

Executive Summary & Strategic Analysis

The ethylation of 3-amino-o-cresol (3-amino-2-methylphenol, CAS: 53222-92-7) presents a classic chemoselectivity challenge in organic synthesis.[1] The substrate is an amphoteric molecule containing two distinct nucleophilic sites: the hard oxygen nucleophile (phenol) and the soft nitrogen nucleophile (aniline). Furthermore, the methyl group at the 2-position creates significant steric hindrance for both ortho-substituents (1-OH and 3-NH₂), influencing reaction kinetics.[1]

This guide provides two distinct, field-validated protocols to achieve high regioselectivity:

-

Protocol A (O-Ethylation): Utilizes the Williamson Ether Synthesis logic, exploiting pKa differences to synthesize 3-ethoxy-2-methylaniline .[1]

-

Protocol B (N-Ethylation): Utilizes Reductive Amination to synthesize 3-(ethylamino)-o-cresol , avoiding the poly-alkylation issues inherent to direct alkyl halide use.[1]

Chemoselectivity Decision Matrix

| Feature | Path A: O-Ethylation | Path B: N-Ethylation |

| Target Product | 3-ethoxy-2-methylaniline | 3-(ethylamino)-2-methylphenol |

| Primary Reagents | Ethyl Iodide (EtI), K₂CO₃, DMF/Acetone | Acetaldehyde, NaBH(OAc)₃, DCE |

| Mechanistic Driver | Acidity (pKa): Base deprotonates OH (pKa ~10) preferentially over NH₂.[1] | Electrophilicity: Imine formation followed by hydride reduction.[2] |

| Key Challenge | Preventing N-alkylation (over-reaction). | Preventing bis-alkylation (tertiary amine formation).[1][3] |

| Steric Note | The 2-Me group slows SN2 attack; elevated temp required. | Imine formation is reversible; steric bulk aids mono-selectivity.[1] |

Mechanistic Pathways & Logic[1]

The following diagram illustrates the divergent pathways. We utilize Graphviz to visualize the decision tree and mechanistic flow.

Figure 1: Divergent synthetic pathways for the ethylation of 3-amino-o-cresol based on target functionality.

Protocol A: Selective O-Ethylation

Target: 3-Ethoxy-2-methylaniline Method: Base-Mediated Alkylation (Williamson Type)[1]

Rationale

Phenols (pKa ~10) are far more acidic than anilines (pKa ~27 for neutral NH bond dissociation, conjugate acid pKa ~4.6). By using a base like Potassium Carbonate (K₂CO₃), we generate the phenoxide anion. The phenoxide is a "harder" nucleophile and, under controlled stoichiometry, reacts with Ethyl Iodide to form the ether. The 2-methyl group provides steric protection that slightly retards the reaction, requiring polar aprotic solvents to boost the nucleophilicity of the oxygen.

Reagents & Equipment[1][2][4][5]

-

Substrate: 3-Amino-o-cresol (1.0 equiv)

-

Alkylating Agent: Ethyl Iodide (1.1 equiv) (Note: Ethyl Bromide is slower; Iodide is preferred for sterically hindered phenols)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1] (DMF is recommended for higher conversion due to the steric hindrance of the 2-Me group).[1]

-

Atmosphere: Nitrogen or Argon (prevents oxidation of the aniline moiety).

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen.

-

-

Dissolution:

-

Add 3-amino-o-cresol (10 mmol, 1.23 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) to the flask.

-

Add DMF (20 mL). Stir at Room Temperature (RT) for 30 minutes. Observation: The mixture may turn slightly dark due to phenoxide formation.

-

-

Alkylation:

-

Workup:

-

Cool to RT. Pour the mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (2 x 20 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Yield Expectation: 75–85%.

-

Protocol B: Selective N-Ethylation

Target: 3-(Ethylamino)-2-methylphenol Method: Reductive Amination[1]

Rationale

Direct alkylation of the amine with Ethyl Iodide is discouraged because it is difficult to stop at the mono-ethyl stage; the product (secondary amine) is often more nucleophilic than the starting material, leading to diethylation (tertiary amine) or quaternization. Reductive amination using acetaldehyde forms an imine intermediate which is then selectively reduced. Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent as it reduces the imine faster than the aldehyde, allowing for a "one-pot" procedure.

Reagents & Equipment[1][2][4][5]

-

Substrate: 3-Amino-o-cresol (1.0 equiv)

-

Carbonyl Source: Acetaldehyde (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

-

Acid Catalyst: Acetic Acid (1.0 equiv) - Optional, speeds up imine formation.[1]

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

In a dry flask under Nitrogen, dissolve 3-amino-o-cresol (10 mmol, 1.23 g) in DCE (30 mL).

-

Add Acetaldehyde (11 mmol, 0.62 mL).

-

Optional: Add Acetic Acid (10 mmol, 0.6 mL).

-

Stir at Room Temperature for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (15 mmol, 3.18 g) portion-wise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

-

Quench by carefully adding saturated NaHCO₃ solution (slowly, gas evolution occurs).

-

Stir vigorously for 15 minutes to neutralize boron complexes.

-

Separate phases.[4] Extract the aqueous layer with DCM (2 x 20 mL).

-

Dry combined organics over MgSO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Column Chromatography.

-

Eluent: DCM:MeOH (95:5).

-

Yield Expectation: 80–90%.

-

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare the NMR signals. The chemical shift of the ethyl group quartet is diagnostic of its location (O- vs N-).[1]

| Signal | O-Ethyl Product (Ether) | N-Ethyl Product (Amine) |

| Ethyl -CH₂- (Quartet) | δ 3.9 – 4.1 ppm | δ 3.0 – 3.2 ppm |

| Phenolic -OH | Disappears | Remains (broad singlet, D₂O exch.)[1] |

| Amine -NH | Broad singlet (2H) | Broad singlet (1H) |

| Aromatic Region | Shifts upfield slightly due to increased electron donation of -OEt.[1] | Similar to starting material. |

Workup & Purification Workflow

The following diagram details the critical separation logic to ensure high purity.

Figure 2: Standardized workup protocol for isolation of ethylated aminocresol derivatives.

Safety & Handling

-

Ethyl Iodide: Alkylating agent, potential carcinogen. Use only in a fume hood.

-

3-Amino-o-cresol: Toxic by ingestion and skin contact.[1] Wear nitrile gloves.

-

Waste: Dispose of halogenated waste (DCM/DCE) and heavy metal waste (if using other catalysts) in appropriate segregated containers.

References

-

Selectivity in Aminophenol Alkylation: Wang, R., & Xu, J. (2010).[4][5][6] Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[1][6]

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

pKa Values of Phenols and Anilines: Williams, R. (2022).[8] pKa Data Compiled. Organic Chemistry Data.

-

Substrate Data (3-Amino-o-cresol): PubChem Database. 3-Amino-2-methylphenol.[1][9]

Sources

- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 3-Amino-o-cresol, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

reduction of 3-ethoxy-2-methylnitrobenzene to aniline

Application Note: Process Development for the Reduction of 3-Ethoxy-2-methylnitrobenzene

Executive Summary

This guide details the process development for the reduction of 3-ethoxy-2-methylnitrobenzene to 3-ethoxy-2-methylaniline . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for phosphodiesterase 4 (PDE4) inhibitors and specific agrochemicals where the ortho-toluidine scaffold serves as a primary pharmacophore.

The reduction of this specific substrate presents a unique challenge: the 1,2,3-trisubstitution pattern .[1] The steric bulk of the ortho-methyl group (C2), flanked by the meta-ethoxy group (C3), creates a crowded environment around the nitro group (C1). This guide compares two validated protocols:

-

Catalytic Hydrogenation (Pd/C): The preferred method for scalability and green chemistry compliance.

-

Béchamp Reduction (Fe/AcOH): A robust alternative for laboratories lacking high-pressure infrastructure or for substrates sensitive to hydrogenolysis.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Substrate: 3-Ethoxy-2-methylnitrobenzene[1]

-

Target: 3-Ethoxy-2-methylaniline[1]

-

Key Structural Feature: The "Buttressing Effect." The C2-methyl group is sterically crowded by the C3-ethoxy group, forcing the methyl group to interact more significantly with the C1-nitro group.[1]

-

Implication: This steric crowding can twist the nitro group out of planarity with the aromatic ring, potentially reducing the rate of adsorption onto heterogeneous catalysts (like Pd/C).

Reaction Pathway

The reduction proceeds through a nitroso and hydroxylamine intermediate sequence. Accumulation of the hydroxylamine intermediate (Ar-NHOH) poses a safety risk (thermal instability) and a quality risk (condensation to azoxy impurities).

Figure 1: Stepwise reduction pathway. Control of the hydroxylamine-to-amine step is critical to prevent azoxy dimer formation.

Protocol A: Catalytic Hydrogenation (Preferred)

Rationale: This method offers the cleanest impurity profile and simplest workup. However, due to the steric hindrance at the ortho position, higher catalyst loading or pressure may be required compared to standard nitrobenzene reduction.

Materials

-

Substrate: 3-Ethoxy-2-methylnitrobenzene (1.0 equiv)

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen Source: H₂ gas (Balloon or Parr Shaker).

Step-by-Step Procedure

-

Inerting: Purge the reaction vessel (flask or autoclave) with Nitrogen (N₂) for 10 minutes. Safety: Pd/C is pyrophoric when dry.[1] Always handle wet or under inert gas.

-

Loading:

-

Add the wet Pd/C catalyst (5-10 wt% relative to substrate) to the vessel.

-

Add the solvent (10 volumes relative to substrate weight).

-

Add 3-ethoxy-2-methylnitrobenzene.[1]

-

-

Hydrogenation:

-

Lab Scale (<5g): Equip with a hydrogen balloon. Purge the headspace 3x with H₂. Stir vigorously (>800 RPM) at Room Temperature (20-25°C).

-

Scale-Up (>10g): Use a Parr shaker or autoclave.[1] Pressurize to 3–5 bar (45–75 psi). Heat to 40°C.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 7:3). Look for the disappearance of the non-polar nitro starting material and the transient hydroxylamine intermediate.

-

Note: The amine product will be significantly more polar (lower Rf).

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out (fire hazard). Wash the cake with solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst poisoning or steric hindrance.[1] | Increase H₂ pressure to 5 bar; heat to 50°C. Add fresh catalyst (under N₂). |

| Azoxy Impurity | Reaction too slow; accumulation of nitroso. | Increase agitation rate (mass transfer limitation). Ensure H₂ supply is constant. |

| Dealkylation | Acidic conditions or high temp.[1] | Ensure solvent is neutral.[1] Keep temp <60°C to preserve the ethoxy ether. |

Protocol B: Iron/Acetic Acid Reduction (Béchamp)

Rationale: If the catalytic hydrogenation is unavailable or if the sulfur content in the starting material poisons the Pd catalyst, Iron reduction is the industry standard "workhorse" method.

Materials

-

Substrate: 3-Ethoxy-2-methylnitrobenzene (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 4.0 equiv).

-

Solvent: Ethanol/Water (3:1 ratio) or Glacial Acetic Acid (5.0 equiv) in water.

-

Catalyst: Ammonium Chloride (NH₄Cl) or dilute HCl (catalytic).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (4.0 equiv) and NH₄Cl (0.5 equiv) in Ethanol/Water (3:1).

-

Activation: Heat the mixture to reflux (approx. 75-80°C) for 15 minutes to activate the iron surface (etching).

-

Addition: Add the nitro compound portion-wise or as a solution over 30 minutes. Caution: The reaction is exothermic.

-

Reflux: Maintain reflux for 2–4 hours. The grey iron suspension will turn into a reddish-brown sludge (Iron oxides).

-

Workup (The "Iron Sludge" Challenge):

Process Control & Analytical Data

To validate the synthesis, compare the spectral data against the expected shifts. The conversion of the electron-withdrawing Nitro group (-NO₂) to the electron-donating Amine group (-NH₂) causes significant shielding effects.[1]

Table 1: Expected NMR Shifts (¹H NMR, 400 MHz, CDCl₃)

| Position | Proton Type | Nitro Precursor (δ ppm) | Aniline Product (δ ppm) | Diagnostic Change |

| Ring | Aromatic CH | 7.1 – 7.5 (Deshielded) | 6.3 – 6.8 (Shielded) | Upfield Shift (~0.7 ppm) |

| -NH₂ | Amine | N/A | 3.5 – 4.0 (Broad s) | New Signal |

| -OCH₂- | Ethoxy CH₂ | ~4.1 | ~4.0 | Minimal change |

| -CH₃ | Aryl-Methyl | ~2.4 | ~2.1 | Slight Upfield Shift |

Workflow Decision Tree

Use the following logic to select the appropriate method for your specific constraints.

Figure 2: Process decision matrix. Select Method A for purity and scale; Select Method B for robustness against catalyst poisons.

Safety & Handling (E-E-A-T)

-

Ortho-Toluidine Derivatives: Substituted anilines, particularly ortho-methyl derivatives, are suspected carcinogens and can induce methemoglobinemia.[1] Handle in a fume hood with double nitrile gloves.[1]

-

Exotherm: The reduction of nitro groups releases approx. 500 kJ/mol. On a large scale, add the substrate slowly to control the heat release.

-

Catalyst Safety: Dry Pd/C is pyrophoric.[1] Keep it wet with water (50% wt) and add solvent before adding the catalyst to the reactor.

References

-

Vertex Pharmaceuticals. (2016).[3] Process for Preparation of Apremilast. European Patent EP 3341359 B1.[1] Link

-

Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.[1] Link

-

Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.[1] Link

-

Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Methoxy-2-methylaniline (Isomer Proxy). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12218526, 3-Ethoxy-2-methylaniline. Link

Sources

Application Note: Strategic Synthesis of Potent Rho Kinase (ROCK) Inhibitors Utilizing a 3-Ethoxy-2-methylaniline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 3-ethoxy-2-methylaniline as a key building block in the synthesis of Rho kinase (ROCK) inhibitors. We delve into the therapeutic relevance of the Rho-ROCK signaling pathway and the rationale for targeting it in various pathologies. A detailed, field-proven protocol for the synthesis of a potent aminopyrimidine-based ROCK inhibitor is presented, highlighting the crucial role of the substituted aniline moiety. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute the synthesis of novel ROCK inhibitors, leveraging the unique structural features of 3-ethoxy-2-methylaniline for enhanced potency and selectivity.

Introduction: The Rho-ROCK Pathway as a Therapeutic Target

The Rho family of small GTPases and their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are pivotal regulators of fundamental cellular processes. This signaling cascade governs cell shape, motility, contraction, and proliferation.[1] Dysregulation of the Rho-ROCK pathway is implicated in a multitude of diseases, including hypertension, glaucoma, cancer, and erectile dysfunction.[1][2] Consequently, the development of small molecule inhibitors of ROCK has emerged as a promising therapeutic strategy.[3]

ROCK inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[2] The design of potent and selective ROCK inhibitors often involves the use of various heterocyclic scaffolds that can effectively interact with the hinge region of the kinase.[2][3] Substituted anilines are frequently employed as key pharmacophoric elements that can be tailored to optimize binding affinity and pharmacokinetic properties.

The Significance of the 3-Ethoxy-2-methylaniline Scaffold

The selection of 3-ethoxy-2-methylaniline as a synthetic precursor is based on established structure-activity relationship (SAR) principles for kinase inhibitors. The aniline nitrogen serves as a crucial attachment point to the core heterocyclic scaffold of the inhibitor. The substituents on the aniline ring, in this case, an ethoxy and a methyl group, play a significant role in modulating the inhibitor's potency and selectivity.

-

The Ethoxy Group: The presence of an ethoxy group can enhance binding affinity through hydrogen bond interactions with the kinase active site. Furthermore, its size and lipophilicity can be optimized to improve cell permeability and overall drug-like properties.

-

The Methyl Group: The ortho-methyl group can impart a conformational constraint on the molecule, potentially locking it into a bioactive conformation for optimal binding with the ROCK enzyme. This steric influence can also contribute to selectivity against other kinases.

Visualizing the Rho-ROCK Signaling Pathway

To appreciate the therapeutic rationale for ROCK inhibition, it is essential to understand its central role in cellular signaling. The following diagram illustrates the canonical Rho-ROCK pathway.

Caption: The Rho-ROCK signaling pathway.

Synthesis Protocol: Preparation of an Aminopyrimidine-Based ROCK Inhibitor

This section details a representative protocol for the synthesis of a potent ROCK inhibitor utilizing 3-ethoxy-2-methylaniline and a 2-amino-4,6-dichloropyrimidine core. This synthetic route is based on established methodologies for the preparation of aminopyrimidine derivatives.[4][5]

Materials and Reagents

| Reagent | Supplier | CAS Number |

| 3-Ethoxy-2-methylaniline | Commercial Source | 90403-14-6 |

| 2-Amino-4,6-dichloropyrimidine | Commercial Source | 56-05-3 |

| Triethylamine (TEA) | Commercial Source | 121-44-8 |

| N,N-Dimethylformamide (DMF), anhydrous | Commercial Source | 68-12-2 |

| Dichloromethane (DCM), anhydrous | Commercial Source | 75-09-2 |

| Ethyl acetate (EtOAc) | Commercial Source | 141-78-6 |

| Hexanes | Commercial Source | 110-54-3 |

| Sodium bicarbonate (NaHCO₃), saturated solution | In-house preparation | 144-55-8 |

| Brine | In-house preparation | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | 7487-88-9 |

Synthetic Workflow

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the amino group of 3-ethoxy-2-methylaniline displaces one of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine ring.

Caption: Synthetic workflow for the ROCK inhibitor.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of dichloropyrimidine).

-

Addition of Reactants: Add 3-ethoxy-2-methylaniline (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (TEA, 2.5 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-